molecular formula C20H23FN2O3S B2838365 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 1005298-99-6

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No. B2838365
CAS RN: 1005298-99-6
M. Wt: 390.47
InChI Key: WYEWEQUEGFWAFJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Radical Aminocyclization

A study by Xiao-Feng Xia et al. (2016) explored a copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide (NFSI), producing a range of isoquinoline-1,3-diones through a radical addition and cyclization pathway. This research demonstrates the synthetic utility of NFSI in constructing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their biological activities (Xiao-Feng Xia et al., 2016).

Synthesis of Fluorophore Analogues

Another study, conducted by M. Kimber et al. (2003), focused on the synthesis and spectroscopic study of 4- and 5-methoxy isomers of a benzenesulfonamide-derived fluorophore precursor. This work illustrates the importance of structural modifications in developing new fluorophores for potential applications in bioimaging and sensors (M. Kimber et al., 2003).

Antimicrobial Activity of Novel Compounds

S. Vanparia et al. (2010) reported the synthesis, characterization, and antimicrobial study of novel benzenesulfonamide derivatives. Their findings indicate significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of sulfonamide derivatives in developing new antimicrobials (S. Vanparia et al., 2010).

Tubulin Polymerization Inhibitors for Cancer Therapy

Research by P. S. Srikanth et al. (2016) on 2-anilino-3-aroylquinolines as tubulin polymerization inhibitors revealed potent antiproliferative activity against several cancer cell lines. These compounds, by disrupting tubulin polymerization, offer a promising approach to cancer treatment (P. S. Srikanth et al., 2016).

Fluoroquinolones: Antibacterial Agents

A comprehensive review by J. S. Wolfson and D. Hooper (1985) on fluoroquinolones outlines the structures, mechanisms of action, resistance, and activity spectra of these compounds. This underscores the critical role of fluorinated compounds in developing antibacterial agents (J. S. Wolfson & D. Hooper, 1985).

properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-6-8-17(12-18(15)23)22-27(25,26)19-9-7-16(21)11-14(19)3/h6-9,11-13,22H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEWEQUEGFWAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

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